molecular formula C4H6F3N B3223631 (2R)-2-(Trifluoromethyl)azetidine CAS No. 1221266-24-5

(2R)-2-(Trifluoromethyl)azetidine

Cat. No. B3223631
CAS RN: 1221266-24-5
M. Wt: 125.09 g/mol
InChI Key: LIIQGGQFRCUFCZ-GSVOUGTGSA-N
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Description

“(2R)-2-(Trifluoromethyl)azetidine” is a compound that involves the trifluoromethyl group and azetidine . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides provides a facile access to azetidine-fused tricyclic compounds under very mild reaction conditions . This represents a rare example of 4- exo-dig radical cyclization, thus opening up a new opportunity for constructing synthetically attractive azetidines .


Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The trifluoromethyl group has been involved in recent advances in trifluoromethylation of carbon-centered radical intermediates . Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The addition of nucleophilic organometallic species onto in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates through strain-release .

Scientific Research Applications

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The review provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions . This opens up new opportunities for constructing synthetically attractive azetidines .

properties

IUPAC Name

(2R)-2-(trifluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIQGGQFRCUFCZ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Trifluoromethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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